molecular formula C15H11N3O4 B099178 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl- CAS No. 16442-74-3

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl-

Cat. No. B099178
CAS RN: 16442-74-3
M. Wt: 297.26 g/mol
InChI Key: WFQPYFHXXXIGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Ro 5-4864, and it belongs to the class of benzodiazepines. Ro 5-4864 has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism Of Action

Ro 5-4864 has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), which is found in a variety of tissues throughout the body. This binding leads to a number of biochemical and physiological effects, including the modulation of GABA receptors and the regulation of immune system function.
Biochemical and Physiological Effects:
Ro 5-4864 has a number of biochemical and physiological effects that make it a valuable tool for researchers. For example, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. Ro 5-4864 has also been shown to have immunomodulatory effects, which may make it useful in the treatment of certain autoimmune disorders.

Advantages And Limitations For Lab Experiments

Ro 5-4864 has a number of advantages and limitations for use in lab experiments. One of the main advantages is its selectivity for the PBR, which allows researchers to study the effects of this receptor in isolation. However, one of the main limitations is the fact that Ro 5-4864 is a relatively complex compound, which can make it difficult to synthesize and purify.

Future Directions

There are a number of future directions for research on Ro 5-4864. One promising area of study is the development of new drugs that target the PBR, which may have applications in the treatment of anxiety and other neurological disorders. Another area of interest is the study of the immunomodulatory effects of Ro 5-4864, which may have implications for the treatment of autoimmune disorders. Finally, researchers may continue to explore the basic mechanisms of action of Ro 5-4864, in order to better understand its effects on the central nervous system and other physiological systems.

Synthesis Methods

Ro 5-4864 can be synthesized using a number of different methods, but one of the most common approaches involves the reaction of 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one with a suitable reagent. This reaction typically takes place under carefully controlled conditions, and the resulting product is purified using a variety of techniques.

Scientific Research Applications

Ro 5-4864 has been used in a variety of scientific research applications, including studies of the central nervous system and the immune system. One of the most interesting applications of this compound is in the study of GABA receptors, which are important targets for many drugs used to treat anxiety and other neurological disorders.

properties

CAS RN

16442-74-3

Product Name

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl-

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

3-hydroxy-7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H11N3O4/c19-14-15(20)17-13(9-4-2-1-3-5-9)11-8-10(18(21)22)6-7-12(11)16-14/h1-8,15,20H,(H,16,19)

InChI Key

WFQPYFHXXXIGLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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